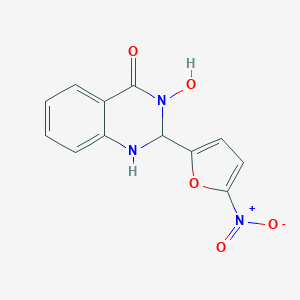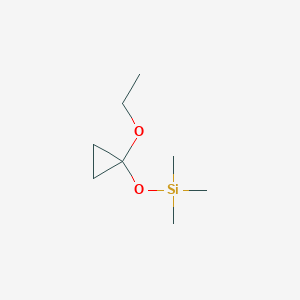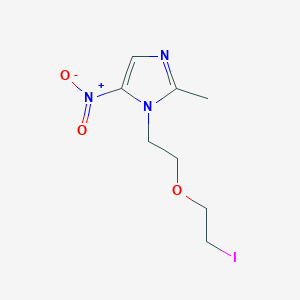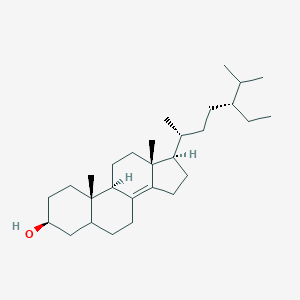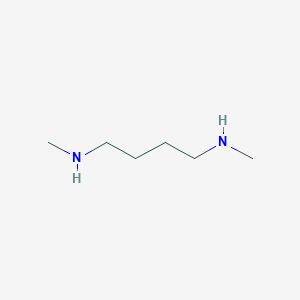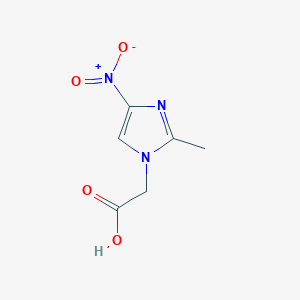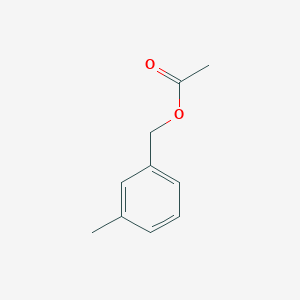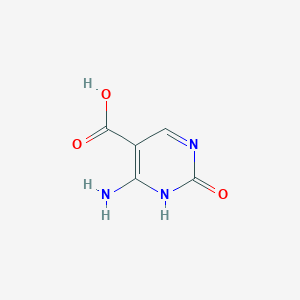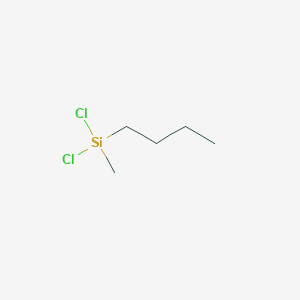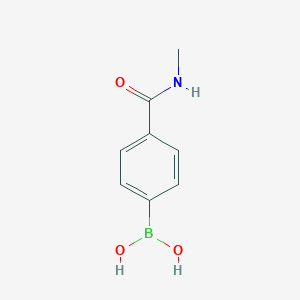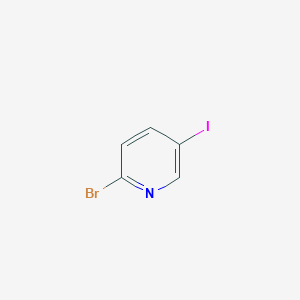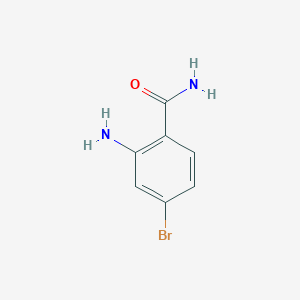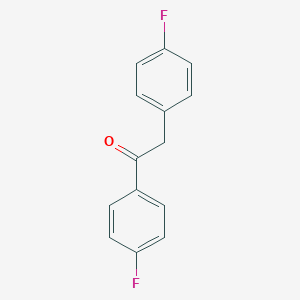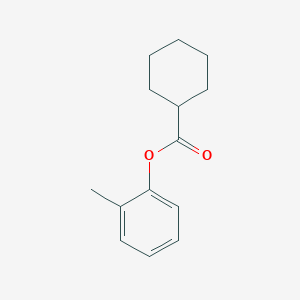
o-Tolyl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Tolyl cyclohexanecarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of o-Tolyl cyclohexanecarboxylate is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms through the disruption of their cell membranes. It has also been suggested that o-Tolyl cyclohexanecarboxylate may act by interfering with the synthesis of essential cellular components, such as proteins and nucleic acids.
Effets Biochimiques Et Physiologiques
O-Tolyl cyclohexanecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, o-Tolyl cyclohexanecarboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of o-Tolyl cyclohexanecarboxylate is its ease of synthesis. It can be synthesized using simple and readily available starting materials, making it a cost-effective compound for use in scientific research. However, one of the limitations of o-Tolyl cyclohexanecarboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of o-Tolyl cyclohexanecarboxylate in scientific research. One area of interest is the development of new antimicrobial agents based on the antibacterial and antifungal properties of o-Tolyl cyclohexanecarboxylate. Another potential application is the use of o-Tolyl cyclohexanecarboxylate as a precursor for the synthesis of metal-organic frameworks with potential applications in catalysis and gas storage. Additionally, further research is needed to fully understand the mechanism of action of o-Tolyl cyclohexanecarboxylate and its potential applications in the treatment of oxidative stress-related and inflammatory diseases.
Conclusion:
In conclusion, o-Tolyl cyclohexanecarboxylate is a versatile compound with potential applications in various fields of science. Its ease of synthesis, antibacterial and antifungal properties, and antioxidant and anti-inflammatory effects make it a promising candidate for further scientific research. With further research, o-Tolyl cyclohexanecarboxylate may prove to be a valuable tool in the development of new pharmaceuticals, agrochemicals, and materials.
Méthodes De Synthèse
The synthesis of o-Tolyl cyclohexanecarboxylate involves the reaction of cyclohexanecarboxylic acid with o-toluidine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Applications De Recherche Scientifique
O-Tolyl cyclohexanecarboxylate has a wide range of scientific research applications. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used as a ligand in coordination chemistry and as a precursor for the synthesis of metal-organic frameworks. In addition, o-Tolyl cyclohexanecarboxylate has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
18731-58-3 |
|---|---|
Nom du produit |
o-Tolyl cyclohexanecarboxylate |
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(2-methylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H18O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 |
Clé InChI |
UTBUSXPYYDGYGA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2CCCCC2 |
SMILES canonique |
CC1=CC=CC=C1OC(=O)C2CCCCC2 |
Autres numéros CAS |
18731-58-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



